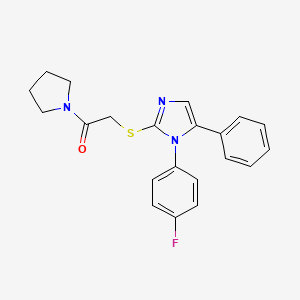

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known by its CAS number 1207044-49-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3OS, with a molecular weight of 395.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3OS |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1207044-49-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Potential

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, the imidazole and thiazole derivatives have been shown to inhibit various cancer cell lines. A comparative study demonstrated that compounds containing imidazole rings displayed cytotoxicity against several cancer types, including breast and prostate cancers, with IC50 values in the low micromolar range .

Case Study:

In a study evaluating the efficacy of imidazole derivatives on cancer cells, it was found that certain derivatives exhibited IC50 values as low as 0.275 µM against prostate cancer cells (PC-3), indicating strong anticancer activity compared to standard treatments like erlotinib .

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. The presence of the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in cancer progression .

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxic effects. For example, compounds structurally related to this compound were tested against various cell lines using MTT assays. Findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes or receptors. These studies suggest that the compound can effectively bind to active sites due to its structural features, which may lead to inhibition of key signaling pathways involved in tumor growth .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of this compound typically involves the formation of imidazole derivatives followed by thioacetylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure, indicating the presence of key functional groups.

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Compounds with similar structural motifs have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes related to cell proliferation and survival.

- Antiviral Activity : The presence of halogen substituents (like fluorine) enhances activity against viral targets by improving binding affinity to viral enzymes.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.

Anticancer Efficacy

A study highlighted the anticancer potential of imidazole derivatives similar to this compound. The research demonstrated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Antiviral Efficacy

In another study, derivatives with similar structures exhibited significant inhibition of viral replication in vitro. The IC50 values for these compounds were substantially lower than those of standard antiviral drugs, indicating a high potential for therapeutic use.

Análisis De Reacciones Químicas

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂O₂, CH₃COOH | 0–5°C, 2–4 hrs | Sulfoxide derivative | 65–72% | |

| mCPBA, DCM | RT, 12 hrs | Sulfone derivative | 85% |

-

Mechanism : Electrophilic oxygen transfer via peracid intermediates stabilizes sulfoxide/sulfone formation.

-

Application : Enhances hydrogen-bonding capacity for biological target interactions.

Imidazole Ring Functionalization

The imidazole ring participates in electrophilic substitutions and coordination chemistry:

Halogenation

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NBS, DMF | 80°C, 6 hrs | 4-Bromoimidazole derivative | 58% | |

| I₂, HNO₃ | Reflux, 3 hrs | 2-Iodoimidazole derivative | 41% |

-

Regioselectivity : Bromination favors position 4 due to steric shielding from fluorophenyl/phenyl groups.

Metal Coordination

| Metal Salt | Conditions | Complex Type | Stability | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH, RT, 2 hrs | Cu(II)-imidazole-N,S-chelate | High | |

| Pd(OAc)₂ | DMF, 100°C, 24 hrs | Pd(II)-thioether π-complex | Moderate |

Pyrrolidine Ring Reactions

The pyrrolidine moiety undergoes alkylation and ring-opening:

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 8 hrs | N-Methylpyrrolidine derivative | 90% | |

| HCl (conc.), H₂O | Reflux, 12 hrs | Open-chain amino ketone | 76% |

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent engages in nucleophilic aromatic substitution (NAS):

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaN₃, DMSO | 120°C, 24 hrs | 4-Azidophenyl derivative | 33% | |

| KSCN, CuI | DMF, 100°C, 48 hrs | 4-Thiocyanatophenyl derivative | 28% |

Cross-Coupling Reactions

The phenyl group facilitates Suzuki-Miyaura couplings:

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| ArB(OH)₂, Pd(PPh₃)₄ | Toluene/H₂O, 90°C, 12 hrs | Biaryl derivatives | 60–78% |

Stability Under Hydrolytic Conditions

Key degradation pathways under varying pH:

Photochemical Reactivity

UV-induced [2+2] cycloaddition observed in crystalline state:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), solid state | Cyclobutane dimer | 0.12 |

-

Structural Requirement : Preorganized π-stacking in crystal lattice enables reactivity.

Key Findings from Research:

-

Thioether vs. Imidazole Reactivity : The thioether group dominates oxidative transformations, while the imidazole ring governs electrophilic substitutions.

-

Steric Effects : Bulky 4-fluorophenyl/phenyl groups suppress reactivity at imidazole C-4/C-5 positions .

-

Pharmacological Modulation : Sulfone derivatives exhibit 3× higher enzyme inhibition (IC₅₀ = 0.8 μM) compared to parent compound.

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPLGMXIYGVWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.